1-Isothiocyanato-2-phenoxybenzene vs phenyl isothiocyanate (PITC)
1-Isothiocyanato-2-phenoxybenzene vs phenyl isothiocyanate (PITC)
Executive Summary
This guide provides a rigorous technical comparison between Phenyl Isothiocyanate (PITC) , the industry-standard reagent for protein sequencing, and 1-Isothiocyanato-2-phenoxybenzene (2-Phenoxyphenyl Isothiocyanate), a specialized scaffold in medicinal chemistry.
While both compounds share the electrophilic isothiocyanate (-N=C=S) motif, their utility diverges sharply due to steric and electronic modulation. PITC is optimized for analytical proteomics (Edman degradation) due to its steric accessibility and predictable reactivity. In contrast, 1-Isothiocyanato-2-phenoxybenzene is a tool for pharmacological intervention , where the ortho-phenoxy group confers lipophilicity and target specificity (e.g., tubulin binding, glutathione depletion) relevant to anticancer drug discovery.
Part 1: Chemical & Physical Profiling
The fundamental difference lies in the ortho-substitution of the phenoxy group. This structural modification alters the electrophilicity of the central carbon and the molecule's interaction with biological membranes.
| Feature | Phenyl Isothiocyanate (PITC) | 1-Isothiocyanato-2-phenoxybenzene |
| CAS Number | 103-72-0 | 141184-31-8 |
| Molecular Formula | C₇H₅NS | C₁₃H₉NOS |
| Molecular Weight | 135.19 g/mol | 227.28 g/mol |
| Physical State | Colorless to pale yellow liquid | Solid or viscous oil (depending on purity) |
| Steric Environment | Unhindered; Planar aromatic system. | Hindered; Ortho-phenoxy group creates a "twisted" conformation. |
| Electronic Effect | Resonance stabilization by phenyl ring. | Phenoxy group acts as an Electron Donating Group (EDG) via resonance, potentially reducing NCS electrophilicity. |
| Primary Application | Proteomics: N-terminal protein sequencing (Edman Reagent).[1] | Drug Discovery: Anticancer scaffold, inhibitor of cell proliferation (MCF-7 lines). |
| Solubility | Miscible in organic solvents; limited water solubility. | Highly lipophilic; requires DMSO/DCM for solubilization. |
Part 2: Mechanistic Reactivity & Signaling
The Electrophilic Trigger
Both compounds react via nucleophilic attack at the isothiocyanate carbon. However, the kinetics differ:[2]
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PITC: Reacts rapidly with primary amines (N-terminus) at pH 8–9. The lack of steric bulk allows it to penetrate protein globular structures effectively.
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Phenoxy Derivative: The ortho-phenoxy group shields the NCS carbon. This reduces non-specific reactivity but enhances selectivity for hydrophobic pockets in enzymes or receptors (e.g., tubulin, cysteine proteases).
Visualization of Reactivity Pathways
The following diagram contrasts the "Analytical" pathway of PITC with the "Bioactive" pathway of the phenoxy derivative.
Figure 1: Comparative Mechanism of Action. PITC follows a defined chemical cleavage pathway (Edman), while the Phenoxy derivative engages in intracellular covalent modification leading to biological phenotypic changes.
Part 3: Experimental Protocols
PITC: The Edman Degradation Standard
Context: Used for determining the amino acid sequence of a peptide/protein from the N-terminus.[1]
Reagents:
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PITC (Sequencing Grade)
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Coupling Buffer: Pyridine/N-methylmorpholine/Water
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Cleavage Reagent: Trifluoroacetic acid (TFA)
Protocol:
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Coupling: Dissolve protein sample (10–100 pmol) in Coupling Buffer (pH 9.0). Add 5% PITC in heptane. Flush with N₂. Incubate at 50°C for 20 min.
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Mechanism:[3] PITC attacks the free
-amino group to form the Phenylthiocarbamyl (PTC) protein.
-
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Wash: Extract excess reagents with ethyl acetate and heptane. Dry under vacuum.
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Cleavage: Treat the dry PTC-protein with anhydrous TFA at 50°C for 10 min.
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Mechanism:[3] The sulfur of the PTC group attacks the carbonyl of the first amino acid, cleaving it as an unstable anilinothiazolinone (ATZ) derivative. The rest of the protein (n-1) remains intact.
-
-
Conversion: Convert the ATZ derivative to the stable Phenylthiohydantoin (PTH) amino acid using 25% aqueous TFA (80°C, 10 min).
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Analysis: Identify the PTH-amino acid via C18 Reverse-Phase HPLC (UV detection at 269 nm).
1-Isothiocyanato-2-phenoxybenzene: Synthesis & Bioassay
Context: Synthesis of the scaffold for SAR studies (e.g., anticancer activity against MCF-7 cells).
Synthesis Protocol (Thiophosgene Method):
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Precursor: 2-Phenoxyaniline.[4]
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Reagent: Thiophosgene (CSCl₂) - Warning: Highly Toxic .
-
Alternative (Safer): Dithiocarbamate method using CS₂ and Tosyl Chloride.
Step-by-Step (DCM/Base Method):
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Dissolution: Dissolve 2-phenoxyaniline (1.0 eq) in Dichloromethane (DCM) containing Triethylamine (3.0 eq). Cool to 0°C.
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Thiophosgene Addition: Slowly add Thiophosgene (1.1 eq) dropwise over 15 minutes. Maintain temperature <5°C to prevent polymerization.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of amine.
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Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine.
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Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane eluent).
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Yield Expectation: 65–85% as a colorless/pale oil or solid.
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Biological Assay Application (Cell Viability):
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Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates.
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Treatment: Dissolve 1-Isothiocyanato-2-phenoxybenzene in DMSO. Treat cells with graded concentrations (1–100 µM).
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Endpoint: After 48h, assess viability using MTT or CellTiter-Glo.
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Note: The lipophilicity of the phenoxy group facilitates membrane crossing, allowing the isothiocyanate to deplete intracellular Glutathione (GSH) or carbamoylate tubulin.
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Part 4: Scientific Integrity & Safety
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Handling PITC: PITC is volatile and a potent sensitizer. It must be handled in a fume hood. In Edman degradation, the purity of PITC is critical; oxidation products can cause "lag" in sequencing or ghost peaks in HPLC.
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Handling Phenoxy Derivative: While less volatile due to higher molecular weight, it is a potent electrophile. It can irreversibly alkylate cysteine residues in skin proteins, leading to contact dermatitis.
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Storage: Both compounds are sensitive to moisture (hydrolysis to amine + COS). Store under inert gas (Argon/Nitrogen) at -20°C.
References
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Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica, 4, 283-293. Link
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Geng, F., et al. (2011). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. Journal of Medicinal Chemistry. Link
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Santa Cruz Biotechnology. (n.d.). 1-Isothiocyanato-2-phenoxybenzene Product Data. Link
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BenchChem. (2025).[1][5][6] Comparative Reactivity of Aryl Isothiocyanates. Link
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PubChem. (2025).[7] Phenyl Isothiocyanate Compound Summary. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene | C19H21NOS | CID 13272147 - PubChem [pubchem.ncbi.nlm.nih.gov]
